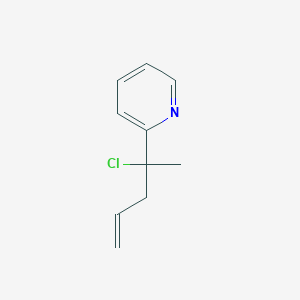
2-(2-Chloropent-4-en-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloropent-4-en-2-yl)pyridine is an organic compound with the molecular formula C10H12ClN. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a chlorinated pentenyl group attached to the second position of the pyridine ring. Pyridine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropent-4-en-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-pyridylmagnesium bromide with 2-chloropent-4-en-2-one under anhydrous conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then refluxed for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloropent-4-en-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated carbon, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Amino or thio-substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(2-Chloropent-4-en-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or intermediate in drug synthesis.
Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloropent-4-en-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorinated pentenyl group may enhance its binding affinity to certain targets, contributing to its biological activity. Detailed studies on its mechanism of action are essential to understand its effects fully.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chloropropyl)pyridine
- 2-(2-Chlorobutyl)pyridine
- 2-(2-Chloroethyl)pyridine
Comparison
2-(2-Chloropent-4-en-2-yl)pyridine is unique due to the presence of the pentenyl group, which provides additional reactivity and potential for further functionalization. Compared to shorter-chain analogs, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity. Its specific structure may also influence its biological activity and applications in various fields.
Propiedades
Número CAS |
60499-24-3 |
|---|---|
Fórmula molecular |
C10H12ClN |
Peso molecular |
181.66 g/mol |
Nombre IUPAC |
2-(2-chloropent-4-en-2-yl)pyridine |
InChI |
InChI=1S/C10H12ClN/c1-3-7-10(2,11)9-6-4-5-8-12-9/h3-6,8H,1,7H2,2H3 |
Clave InChI |
WLWKBWZGDVYVMD-UHFFFAOYSA-N |
SMILES canónico |
CC(CC=C)(C1=CC=CC=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, 2-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B14598784.png)
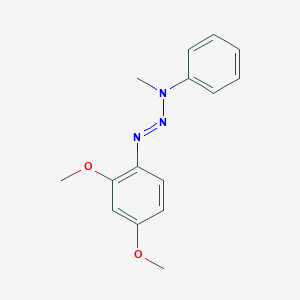
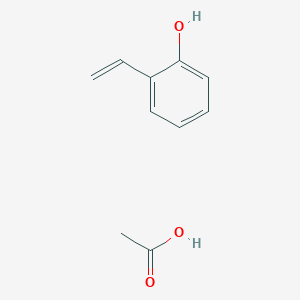
![2,2'-[(3-Hydroxypropyl)azanediyl]diacetic acid](/img/structure/B14598810.png)
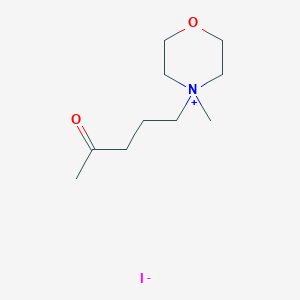
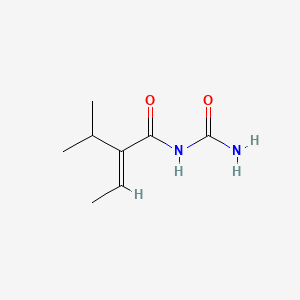


![1-[2-(4-Chlorophenyl)octyl]imidazole;nitric acid](/img/structure/B14598848.png)
![S-[(Furan-2-yl)methyl] thiophene-2-carbothioate](/img/structure/B14598850.png)

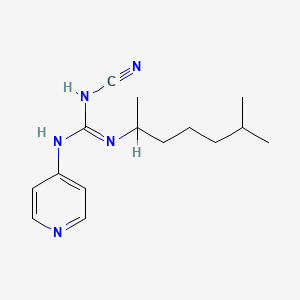
![[5-(2,5-Dimethoxy-4-methylphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14598867.png)

